molecular formula C4H3ClN2OS B12127273 2-amino-5-chloro-4-Thiazolecarboxaldehyde

2-amino-5-chloro-4-Thiazolecarboxaldehyde

Cat. No.: B12127273
M. Wt: 162.60 g/mol
InChI Key: MOZLQUAAOIOHJJ-UHFFFAOYSA-N
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Description

2-amino-5-chloro-1,3-thiazole-4-carbaldehyde is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-1,3-thiazole-4-carbaldehyde typically involves the reaction of 2-amino-5-chlorothiazole with formylating agents. One common method includes the use of Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, yielding the desired aldehyde product.

Industrial Production Methods

Industrial production of 2-amino-5-chloro-1,3-thiazole-4-carbaldehyde may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid.

    Reduction: 2-amino-5-chloro-1,3-thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-5-chloro-1,3-thiazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research has explored its use in the synthesis of antimicrobial and anticancer agents.

    Industry: It is utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-1,3-thiazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring allows for strong binding interactions with various molecular targets, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-chlorothiazole: Lacks the aldehyde group but shares the thiazole ring structure.

    2-amino-4-chlorothiazole: Similar structure with the chlorine atom at a different position.

    2-amino-5-bromothiazole: Contains a bromine atom instead of chlorine.

Uniqueness

2-amino-5-chloro-1,3-thiazole-4-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring This combination allows for diverse chemical reactivity and the ability to form a wide range of derivatives

Properties

Molecular Formula

C4H3ClN2OS

Molecular Weight

162.60 g/mol

IUPAC Name

2-amino-5-chloro-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C4H3ClN2OS/c5-3-2(1-8)7-4(6)9-3/h1H,(H2,6,7)

InChI Key

MOZLQUAAOIOHJJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(SC(=N1)N)Cl

Origin of Product

United States

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